molecular formula C8H17BrClNO2 B567336 2-Carboxyethyl-bromo-choline Ester, Chloride Salt CAS No. 1219417-69-2

2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Cat. No. B567336
M. Wt: 274.583
InChI Key: AKSHSOYSOPTAKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a chemical compound with the molecular formula C8H17BrClNO2 and a molecular weight of 274.58 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt is represented by the formula C8H17BrClNO2 . The InChI representation is InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a solid substance . It is soluble in ethanol, methanol, and water . It should be stored at -20° C . The melting point is between 65-72°C (lit.) .

Scientific Research Applications

Degradation and Stability of Deep-Eutectic Solvents

Research on the degradation of deep-eutectic solvents based on choline chloride and carboxylic acids has highlighted the thermal and long-term stability concerns of these solvents. The esterification reaction between the carboxylic acid and alcohol moiety of choline chloride is a significant pathway for degradation, which can compromise the solvent's applicability in various chemical processes (Rodriguez et al., 2019).

Ester Hydrolysis and Ionic Conversion

Studies on the hydrolysis of ester functional groups in [2-(acryloyloxy)ethyl]trialkylammonium chloride have shown rapid conversion under basic conditions, transforming the cationic units into anionic acrylate salt monomer residues. This transformation is crucial for understanding the chemical behavior of these compounds in various pH environments (Fehervari, 2002).

Synthesis and Catalysis

The catalytic roles of choline chloride-based systems in synthesis reactions have been extensively studied. For example, choline chloride·2ZnCl2 has been used for the liquid–liquid biphasic synthesis of long-chain wax esters, showcasing the advantages of both homogeneous and heterogeneous catalysis with high product yield (Sunitha et al., 2007). Additionally, choline chloride·2CrCl3·6H2O has been identified as an efficient catalyst for esterification of formic and acetic acid at room temperature, highlighting its potential in green chemistry applications (Cao et al., 2016).

Green Chemistry and Solvent Applications

The adoption of choline chloride-based deep eutectic solvents (DES) in green chemistry is notable for their use as solvents in reactions and extractions. These solvents offer advantages such as low toxicity, biodegradability, and cost-effectiveness, making them suitable for various applications, including the synthesis of primary amides from aldehydes and from nitriles (Patil et al., 2014).

properties

IUPAC Name

2-(3-bromopropanoyloxy)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHSOYSOPTAKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCBr.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747295
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxyethyl-bromo-choline Ester, Chloride Salt

CAS RN

1219417-69-2
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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